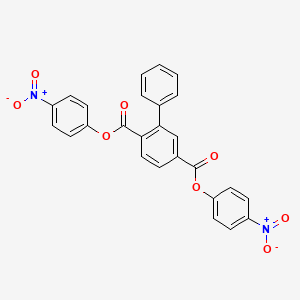
Bis(4-nitrophenyl) biphenyl-2,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biphenyl-4,4′-dicarboxylic acid (BPDC) , belongs to the class of monomers known as aromatic dicarboxylic acids. Its chemical formula is C14H10O4. BPDC-based polymers exhibit excellent thermal stability, making them suitable for applications where high-temperature resistance is required .
準備方法
Synthetic Routes::
Direct Synthesis: BPDC can be synthesized by the direct reaction of biphenyl-4,4’-dicarboxylic acid chloride with phenol in the presence of a base.
Esterification: The dimethyl ester of biphenyl-4,4’-dicarboxylic acid can be prepared by reacting the acid with methanol in the presence of an acid catalyst.
Industrial Production Methods:: BPDC is industrially produced through the esterification route, followed by purification and isolation.
化学反応の分析
BPDC undergoes various chemical reactions:
Ester Hydrolysis: The ester linkage can be hydrolyzed to regenerate the carboxylic acid.
Substitution Reactions: BPDC can undergo nucleophilic substitution reactions at the carboxylate groups.
Polymerization: BPDC is used as a monomer to prepare high-performance polymers with excellent thermal stability.
Common reagents include bases (such as sodium hydroxide), acid catalysts (such as sulfuric acid), and nucleophiles (such as amines).
Major products include BPDC-based polymers used in electrical insulation, encapsulation, and high-performance electronic devices.
科学的研究の応用
BPDC finds applications in various fields:
Electronics: Used in liquid crystal polymers for electronics, optical devices, and automotive applications.
Metal-Organic Frameworks (MOFs): BPDC serves as a linker or ligand in MOFs with applications in gas storage, catalysis, sensing, and separation technology.
Biomedical Applications: Used in drug delivery systems and biomaterials due to its chemical properties.
作用機序
The exact mechanism by which BPDC exerts its effects depends on the specific application. For example, in MOFs, it contributes to the framework’s structure and properties.
類似化合物との比較
BPDC’s uniqueness lies in its combination of aromatic rings, carboxylic acid groups, and ester functionality. Similar compounds include other aromatic dicarboxylic acids like Bis(2,4-dichloro-5-nitrophenyl) carbonate and [1,1’-Biphenyl]-4,4’-dicarboxylic acid, dimethyl ester .
特性
分子式 |
C26H16N2O8 |
|---|---|
分子量 |
484.4 g/mol |
IUPAC名 |
bis(4-nitrophenyl) 2-phenylbenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C26H16N2O8/c29-25(35-21-11-7-19(8-12-21)27(31)32)18-6-15-23(24(16-18)17-4-2-1-3-5-17)26(30)36-22-13-9-20(10-14-22)28(33)34/h1-16H |
InChIキー |
NVDYYQCHEGTMPE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


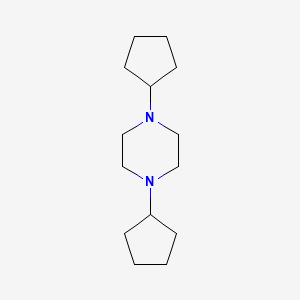

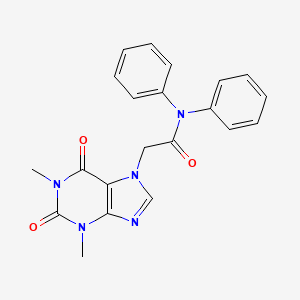
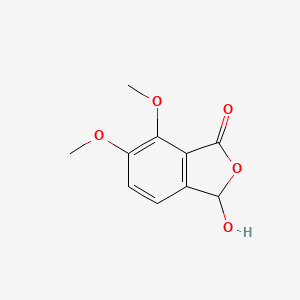
![2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B10877363.png)
![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl N-[(4-chlorophenyl)carbonyl]glycylglycinate](/img/structure/B10877370.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-{[2-(phenylsulfonyl)hydrazinyl]carbonothioyl}-1,2-oxazole-4-carboxamide](/img/structure/B10877373.png)
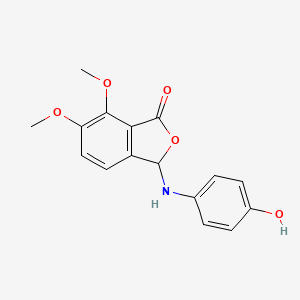
![2-({[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzamide](/img/structure/B10877387.png)
![(2E)-3-{3-bromo-5-ethoxy-4-[2-oxo-2-(phenylamino)ethoxy]phenyl}prop-2-enoic acid](/img/structure/B10877394.png)
![4-(4-fluorophenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10877402.png)
![1-Cyclopentyl-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10877403.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclohexyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10877409.png)
![4-({[(4-Hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B10877419.png)
